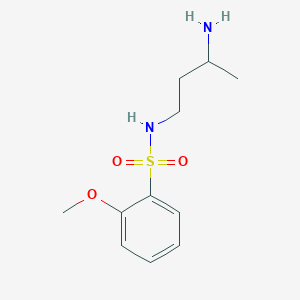
N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thiazole and has shown promising results in various preclinical studies. In
作用機序
The exact mechanism of action of N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes, which are involved in the production of inflammatory mediators. In addition, this compound has been found to possess antioxidant properties and to increase the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one limitation of this compound is that it is not soluble in water and requires the use of organic solvents for administration in in vitro and in vivo experiments.
将来の方向性
There are several future directions for the research on N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide. One potential direction is to explore its therapeutic potential in various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Additionally, future research could focus on developing more water-soluble derivatives of this compound for improved bioavailability and pharmacokinetic properties.
合成法
The synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide involves the reaction between 2-oxo-1,3-thiazole-3-acetic acid and 2-methyl-4-oxopentanoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a yellow solid with a high yield.
科学的研究の応用
N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in preclinical studies. It has also been found to possess antitumor and antimicrobial properties.
特性
IUPAC Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-oxo-1,3-thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)10(8(3)14)12-9(15)6-13-4-5-17-11(13)16/h4-5,7,10H,6H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYLBGYDGMMLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CN1C=CSC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)
![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)

![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)



